

TAK-285 Inhibitory Profile and Protocol

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Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

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TAK-285 is a potent, selective, and ATP-competitive dual inhibitor of HER2 and EGFR (HER1) tyrosine kinases. The table below summarizes its primary inhibitory activity against a panel of kinases [1] [2] [3].

Table 1: Kinase Inhibitory Profile of TAK-285

Kinase Target	IC50 Value	Selectivity Note
HER2	17 nM	Primary target
EGFR/HER1	23 nM	Primary target
HER4	260 nM	>10-fold less potent than HER1/2
MEK1	1.1 µM	Marginally active
Aurora B	1.7 µM	Marginally active
c-Met, Lck, CSK, Lyn B	2.4 - 5.7 µM	Marginally active

In Vitro Kinase Assay Protocol

The following is a detailed methodology for assessing the inhibitory activity of **TAK-285** against HER2 and EGFR kinases, adapted from commercially available protocols [1].

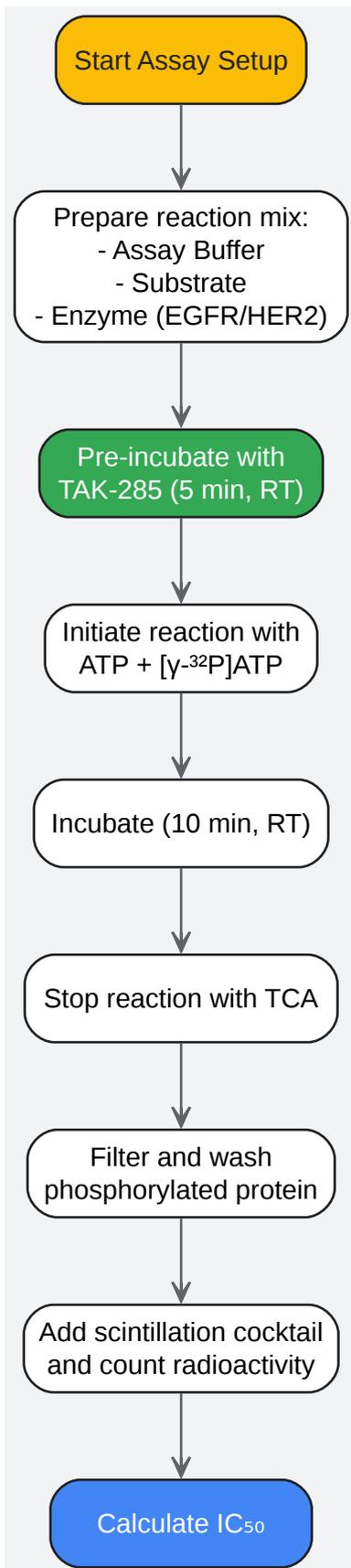
1. Reagents and Materials

- **Enzymes:** Purified cytoplasmic domain of human HER2 (amino acids 676-1255) or human EGFR (amino acids 669-1210), expressed as N-terminal FLAG-tagged proteins in a baculovirus system.
- **Substrate:** Poly(Glu)-Tyr (4:1 ratio).
- **Radioactive Substrate:** [γ -³²P]ATP.
- **Assay Buffer:** 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT.
- **Test Compound:** **TAK-285**, dissolved in DMSO.
- **Equipment:** 96-well plates, cell harvester, scintillation counter (e.g., TopCount).

2. Experimental Procedure

- **Reaction Setup:** In a 96-well plate, combine the assay buffer, poly(Glu)-Tyr substrate (5 μ g/mL final concentration), and the purified kinase (0.25 μ g/mL final concentration for either EGFR or HER2).
- **Inhibition:** Pre-incubate the reaction mixture with increasing concentrations of **TAK-285** for 5 minutes at room temperature.
- **Initiation:** Start the kinase reaction by adding a mixture of ATP (50 μ M final concentration) and [γ -³²P]ATP (0.9 μ Ci per reaction).
- **Incubation:** Allow the reaction to proceed for 10 minutes at room temperature.
- **Termination:** Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10%.
- **Detection:** Transfer the contents to a harvest plate and filter using a cell harvester to capture the γ -³²P-labelled proteins. Wash the filters free of unincorporated [γ -³²P]ATP with 3% phosphoric acid.
- **Measurement:** Dry the plates, add scintillation cocktail (e.g., MicroScint-0), and count the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage inhibition at each concentration of **TAK-285** and determine the IC₅₀ value using nonlinear regression analysis.

The workflow for this protocol can be visualized as follows:



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Key Experimental Data

Cellular Efficacy and Mechanism In cellular assays, **TAK-285** demonstrated potent activity:

- **Cell Growth Inhibition:** **TAK-285** showed significant growth inhibitory activity against **BT-474 cells** (a HER2-overexpressing human breast cancer cell line) with a **GI₅₀ of 17 nM** after 5 days of continuous treatment [1] [2].
- **Target Engagement:** In BT-474 cells, **TAK-285** inhibited the phosphorylation of HER2, Akt, and MAPK with IC₅₀ values of **9.3 nM, 15 nM, and <6.3 nM**, respectively, confirming its action on the intended signaling pathway [3].

Activity Against Mutant EGFR While potent against wild-type EGFR, **TAK-285's** activity is significantly reduced against a common resistance mutant. In one study, it inhibited the **EGFR T790M/L858R double mutant with an IC₅₀ of 8.4 μM**, which is over 300-fold less potent than its activity on the wild-type enzyme [2].

Selectivity Profile When tested against a panel of 96 kinases, **TAK-285** was found to be highly specific, significantly inhibiting only HER family kinases (EGFR, HER2, and HER4). It displayed minimal activity against other kinases, confirming its selective profile [4].

Application Notes for Researchers

- **Positive Control:** Lapatinib is a suitable benchmark for comparison, as it is an FDA-approved dual EGFR/HER2 inhibitor with a similar mechanism [5].
- **Solubility and Storage:** For in vitro work, **TAK-285** is highly soluble in DMSO (≥50 mg/mL). Stock solutions should be prepared in DMSO and stored at -20°C or below. Always use freshly prepared solutions or aliquots to avoid freeze-thaw cycles and ensure compound stability [2].
- **Cellular Models:** For cell-based experiments, HER2-overexpressing lines like **BT-474** and **NCI-N87** are highly sensitive to **TAK-285**. The non-transformed cell line **MRC-5** is considerably less sensitive, which can help demonstrate the compound's selective efficacy in a tumorigenic context [3].
- **Biomarker for Sensitivity:** Research indicates that cancer cells with high levels of **HER2 and HER3 expression, and particularly high phospho-HER3**, are most sensitive to **TAK-285**. Monitoring the reduction in phospho-HER3 and downstream phospho-Akt can serve as excellent pharmacodynamic markers for confirming target engagement in cellular assays [6].

Reference List

- *Development of new **TAK-285** derivatives as potent EGFR/HER2 inhibitors.* (2023). *PMC*. Provides context on the quinazoline scaffold and recent derivative development [5].
- **TAK-285** | *EGFR inhibitor* | *Mechanism* | *Concentration*. Selleck Chemicals. Contains the core kinase assay protocol and key in vitro activity data [1].
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- **TAK-285** - *HER2/EGFR Tyrosine Kinase Inhibitor*. ApexBio. Confirms IC50 values and provides additional experimental notes [3].
- *HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to **TAK-285**.* (2014). *Oncoscience*. Identifies phospho-HER3 as a key sensitivity biomarker [6].

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